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Introduction

4-((Dimethylamino)methyl)phenylboronic acid (CAS No. 70799-12-1) is a bifunctional
organic compound of interest in medicinal chemistry and organic synthesis. Its structure
incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling
reactions, and a dimethylaminomethyl group, which can influence solubility, biological activity,
and serve as a handle for further functionalization. This document provides a technical
overview of its synthesis, characterization, and key applications, tailored for professionals in
research and drug development.

Physicochemical Properties

The key physicochemical properties of 4-((Dimethylamino)methyl)phenylboronic acid are
summarized below. It is important to note that while some identifiers are experimentally
confirmed, many physical properties are computationally predicted due to a lack of
comprehensive published experimental data.
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Property Value Source
[4-
IUPAC Name [(Dimethylamino)methyl]phenyl  Computed[1]

Jboronic acid

CAS Number 70799-12-1 Experimental[1]
Molecular Formula CoH14BNO:2 Experimental[1]
Molecular Weight 179.03 g/mol Computed[1]
Canonical SMILES ZN(C)CCIZCC:C(C:CDB(O) Computed[1]
InChl Key LRWRYAVXFZBFRJ- Computed[1]
UHFFFAOYSA-N
XLogP3 0.8 Computed[1]
Hydrogen Bond Donors 2 Computed[1]
Hydrogen Bond Acceptors 3 Computed[1]
Rotatable Bond Count 3 Computed[1]
Exact Mass 179.1117589 Da Computed[1]
Topological Polar Surface Area  46.6 A2 Computed[1]
Heavy Atom Count 13 Computed[1]

Synthesis Protocol

A specific, peer-reviewed synthesis protocol for 4-((Dimethylamino)methyl)phenylboronic
acid is not readily available in the chemical literature. Therefore, a plausible and robust two-
step synthetic route is proposed below, based on well-established chemical transformations.
This involves the benzylic bromination of a suitable precursor followed by conversion of the
resulting benzyl bromide to the boronic acid via an organometallic intermediate.

Fig. 1: Proposed two-step synthesis of the target compound.

Experimental Protocols
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Disclaimer: The following protocols are generalized procedures and have not been optimized
for this specific substrate. Appropriate safety precautions, including conducting reactions under
an inert atmosphere, are essential.

Step 1: Synthesis of 4-(Bromomethyl)-N,N-dimethylaniline
(Precursor)

This procedure is based on the radical-initiated benzylic bromination of activated toluene
derivatives.[2][3]

» Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux
condenser, a magnetic stir bar, and a nitrogen inlet, add 4-methyl-N,N-dimethylaniline (1.0
eq) and carbon tetrachloride (CCls) to make a 0.5 M solution.

» Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of 2,2'-
azobis(2-methylpropionitrile) (AIBN, ~0.05 eq).

» Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. Monitor
the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
The reaction is typically complete within 3-8 hours.

o Work-up: Once the starting material is consumed, cool the reaction mixture to room
temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with
a small amount of cold CCla.

« Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 4-
(bromomethyl)-N,N-dimethylaniline, can be purified by flash column chromatography on
silica gel or by recrystallization.

Step 2: Synthesis of 4-((Dimethylamino)methyl)phenylboronic
acid

This protocol adapts a general method for converting benzyl halides to boronic acids via a
Grignard reagent.[4][5][6]

e Grignard Reagent Formation:
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o Place magnesium turnings (1.5 eq) in an oven-dried, three-neck flask under a nitrogen
atmosphere.

o Add a small crystal of iodine to activate the magnesium surface.

o Dissolve the 4-(bromomethyl)-N,N-dimethylaniline (1.0 eq) from Step 1 in anhydrous
tetrahydrofuran (THF).

o Add a small portion of the bromide solution to the magnesium. Once the Grignard reaction
initiates (indicated by heat evolution and disappearance of the iodine color), add the
remaining bromide solution dropwise, maintaining a gentle reflux.

o After the addition is complete, continue stirring at room temperature for 1-2 hours to
ensure complete formation of the Grignard reagent.

Borylation:

o Cool the freshly prepared Grignard reagent to approximately -78 °C using a dry
ice/acetone bath.

o In a separate flask, dissolve triisopropyl borate (B(O-iPr)s, 1.5 eq) in anhydrous THF.

o Add the triisopropyl borate solution dropwise to the cold Grignard reagent, ensuring the
internal temperature does not rise significantly.

o After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir overnight.

Hydrolysis and Purification:

o

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous
solution of ammonium chloride or dilute hydrochloric acid until the pH is acidic (~pH 2-3).

o

Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.

[¢]

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure.

o The crude 4-((Dimethylamino)methyl)phenylboronic acid can be purified by
recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture).

Characterization Data

Comprehensive experimental characterization data for this specific molecule is sparse in public
literature. The table below provides expected analytical signatures based on its structure.
Researchers should obtain experimental data on synthesized material to confirm identity and

purity.

Technique Expected Data

Expected signals: Aromatic protons (2 doublets,
~7.2-7.8 ppm), benzylic methylene protons (-
CHz-, singlet, ~3.5-4.0 ppm), N-methyl protons
(-N(CHs3)2, singlet, ~2.2-2.5 ppm), boronic acid

1H NMR

protons (-B(OH)z, broad singlet, variable

chemical shift).

Expected signals: Aromatic carbons (~125-145
ppm), benzylic carbon (-CHz-, ~60-65 ppm), N-
13C NMR methyl carbons (-N(CHs)z, ~40-45 ppm). The

carbon attached to boron may be broad or

unobserved.
Mass Spectrometry (ESI+) Expected [M+H]* =180.1189
Melting Point Not reported in the literature.
Appearance Expected to be a white to off-white solid.

Applications in Drug Development and Research

As a member of the arylboronic acid family, this compound is a valuable building block in
organic synthesis, primarily through the Suzuki-Miyaura cross-coupling reaction.
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Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds
between an organoboron compound and an organohalide, catalyzed by a palladium(0)
complex. This reaction is widely used in the pharmaceutical industry to construct the complex
biaryl structures found in many drug molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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